molecular formula C6H7IO2 B2980643 3-Hydroxy-2-iodocyclohex-2-en-1-one CAS No. 642088-17-3

3-Hydroxy-2-iodocyclohex-2-en-1-one

Cat. No.: B2980643
CAS No.: 642088-17-3
M. Wt: 238.024
InChI Key: FEFGOJAUQXBSDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Hydroxy-2-iodocyclohex-2-en-1-one” is a chemical compound with the molecular formula C6H7IO2 . It is also known by its IUPAC name "2-iodocyclohexane-1,3-dione" .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code 1S/C6H7IO2/c7-6-4(8)2-1-3-5(6)9/h6H,1-3H2 . The molecular weight of this compound is 238.02 .


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Regiochemistry Control

3-Hydroxy-2-iodocyclohex-2-en-1-one serves as a versatile intermediate in organic synthesis, enabling the creation of complex molecules with precise control over their stereochemistry. Research demonstrates its utility in directing the regiospecific opening of epoxides when combined with trimethylsilyl cyanide - zinc iodide, facilitating the establishment of contiguous chiral centers. This method highlights its role in synthesizing compounds with adjacent hydroxyl, trimethylsiloxyl, and acetoxyl groups, showcasing its significance in stereocontrolled organic synthesis (Gassman & Gremban, 1984).

Enabling Advanced Organic Transformations

The compound is instrumental in advanced organic transformations, such as the hydroxyiodination of 1,2-diacycloxycyclohex-2-enes. This process, reinvestigated for its regiochemistry, underscores the compound's role in improving regiocontrol through the use of bulkier acyl substituents. The resulting enhanced regiocontrol underscores the compound's utility in fine-tuning synthetic routes for complex organic molecules (Knight & Sweeney, 1998).

Catalytic Applications and Novel Routes

Research also explores its applications in catalysis and novel synthetic routes. For instance, the synthesis of 3- and 4-Hydroxy-2-aminocyclohexanecarboxylic Acids through iodocyclization highlights innovative pathways to generate β-amino acid enantiomers, demonstrating the compound's potential in creating biologically active molecules (Szakonyi et al., 2005).

Molecular Docking and Anticancer Properties

Further extending its application scope, studies on its crystal structure and molecular docking with focal adhesion kinase (FAK) domain have revealed its potential anticancer properties. These investigations not only elucidate the structural aspects of its interaction with biological targets but also highlight its prospective use in medicinal chemistry for designing anticancer agents (Kokila, Kiran, & Ramakrishna, 2017).

Safety and Hazards

The compound is associated with several hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to handle it with appropriate protective measures .

Properties

IUPAC Name

3-hydroxy-2-iodocyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IO2/c7-6-4(8)2-1-3-5(6)9/h8H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEFGOJAUQXBSDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(C(=O)C1)I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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